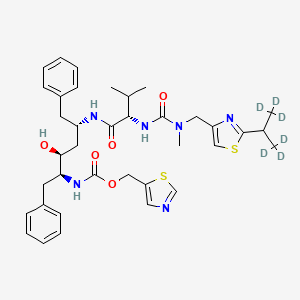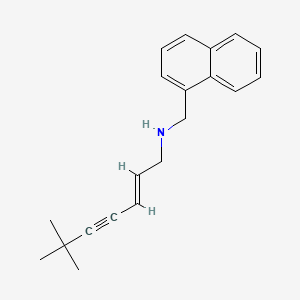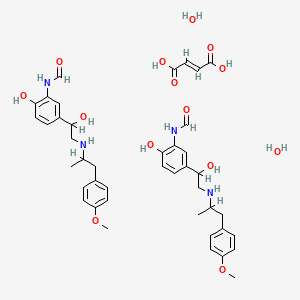![molecular formula C₉H₁₈N₂ B1140388 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane CAS No. 76272-56-5](/img/structure/B1140388.png)
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
Descripción general
Descripción
- Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is a compound that has been explored in different contexts, including its use as an intermediate in pharmaceutical synthesis and as a part of complex molecular structures in organic chemistry.
Synthesis Analysis
- The synthesis of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves multiple steps, including oxidation, Mannich reaction, synthesis of oxime, LiAlH4 reduction, and separation of endo- and exo-products. The total yield of this process has been reported to be over 16.8% (Du Hong-guang, 2011). Additionally, a novel protocol for the preparation of functionalized derivatives of this compound has been developed, involving cascade reactions with various substrates (Yinggang Duan et al., 2021).
Molecular Structure Analysis
- The molecular structure of derivatives of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane has been studied using techniques like IR, 1H, and 13C NMR spectroscopy, and X-ray diffraction. These studies reveal preferred flattened chair-chair conformations with the N-CH3 group in an equatorial disposition (I. Iriepa et al., 2010).
Chemical Reactions and Properties
- The compound has been used in various chemical reactions, including multicomponent cascade reactions and reactions forming amides and ureas. These reactions demonstrate the compound’s reactivity and versatility in synthesizing complex molecules (Yinggang Duan et al., 2021), (I. Iriepa et al., 1997).
Physical Properties Analysis
- The physical properties, including the crystal structure and conformational aspects of derivatives of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane, have been extensively studied. These studies provide insights into the stereochemistry and molecular conformation in various environments (I. Iriepa et al., 2010).
Chemical Properties Analysis
- Research on the chemical properties of this compound focuses on its reactivity in different chemical reactions and its role as an intermediate in synthesizing more complex molecules. Its ability to undergo various organic reactions makes it a valuable compound in synthetic chemistry (Yinggang Duan et al., 2021).
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application Summary : Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is used in the field of chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized. For example, it can be reacted with other reagents under specific conditions to form new bonds and create new molecules .
- Results or Outcomes : The outcomes of these reactions can be diverse, as they depend on the specific reactions being carried out. The product of the reaction can be analyzed and characterized using various techniques to confirm its identity and purity .
-
Impurity Identification
- Application Summary : This compound is used in the field of pharmaceutical quality control . It has been identified as an impurity in the synthesis of Granisetron HCl , a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
- Methods of Application : The compound can be detected and quantified using various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The identification and quantification of this impurity can help to ensure the quality and safety of the final pharmaceutical product .
-
Quality Control in Pharmaceutical Manufacturing
- Application Summary : This compound is used in the field of pharmaceutical manufacturing . It has been identified as an impurity in the synthesis of Granisetron HCl , a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
- Methods of Application : The compound can be detected and quantified using various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The identification and quantification of this impurity can help to ensure the quality and safety of the final pharmaceutical product .
Safety And Hazards
Direcciones Futuras
The future directions for research and application of Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane are not specified in the search results. Given its role as an impurity in the synthesis of a serotonin receptor antagonist3, it may have potential applications in neuroscience or pharmacology. However, further research would be needed to confirm this.
Please note that this information is based on available web resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, consulting scientific literature or a chemical database may be beneficial.
Propiedades
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-CBLAIPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane | |
CAS RN |
76272-56-5 | |
| Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

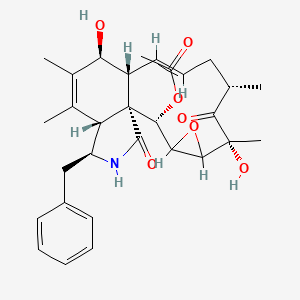
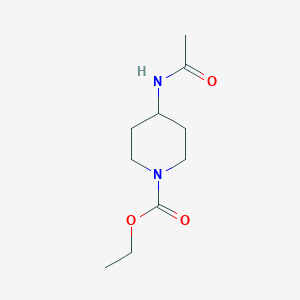
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
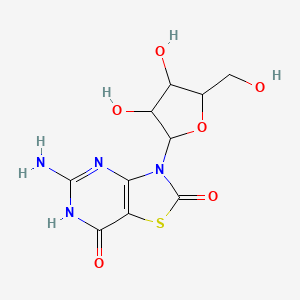
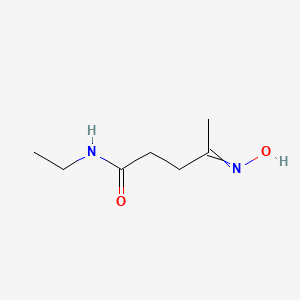
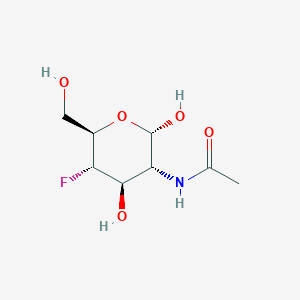
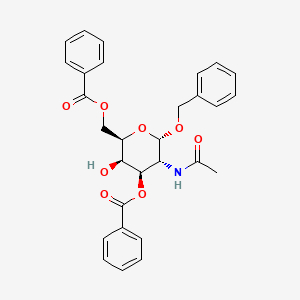
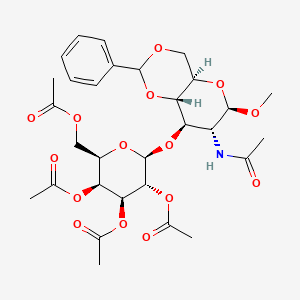

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
